4-Methoxynaphthalen-1-amine

Beschreibung

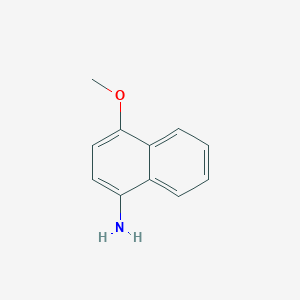

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUPDOMGALPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454284 | |

| Record name | 4-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16430-99-2 | |

| Record name | 4-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxynaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 4-Methoxynaphthalen-1-amine, a naphthalene derivative of interest in medicinal chemistry and organic synthesis. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and spectroscopic profile, grounded in established chemical principles.

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system is a prevalent motif in a wide array of biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the development of therapeutic agents targeting a range of pathophysiological conditions, including cancer, inflammation, and infectious diseases.[1] The introduction of functional groups, such as amines and methoxy moieties, to the naphthalene core allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and ability to engage in specific receptor-ligand interactions. 4-Methoxynaphthalen-1-amine, with its strategic placement of an electron-donating methoxy group and a nucleophilic amino group, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the known characteristics of 4-Methoxynaphthalen-1-amine and its common salt form.

4-Methoxynaphthalen-1-amine

| Property | Value | Source |

| CAS Number | 16430-99-2 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [3] |

| Molecular Weight | 173.21 g/mol | [3] |

| Appearance | Not explicitly stated in reviewed sources, but likely a solid at room temperature. |

4-Methoxynaphthalen-1-amine hydrochloride

| Property | Value | Source |

| CAS Number | 92599-05-8 | [4] |

| Molecular Formula | C₁₁H₁₂ClNO | [4] |

| Molecular Weight | 209.67 g/mol | [4] |

| Storage | Room temperature, under an inert atmosphere (Argon charged). | [4] |

Synthesis of 4-Methoxynaphthalen-1-amine

The synthesis of 4-Methoxynaphthalen-1-amine can be logically approached through the reduction of the corresponding nitro compound, 1-methoxy-4-nitronaphthalene. This transformation is a cornerstone of aromatic amine synthesis.[5]

Sources

An In-depth Technical Guide to 4-Methoxynaphthalen-1-amine and its Isomer, 4-Methoxynaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxynaphthylamine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of 4-methoxynaphthalen-1-amine and its constitutional isomer, 4-methoxynaphthalen-2-amine. While both isomers share the same molecular formula, their distinct substitution patterns on the naphthalene ring give rise to unique chemical and physical properties, reactivity, and potential applications. This document will delve into the nomenclature, chemical properties, synthesis, and known applications of these compounds, with a particular focus on 4-methoxynaphthalen-2-amine, for which more extensive data is available.

Nomenclature and Structural Elucidation

The systematic naming of these compounds follows the IUPAC (International Union of Pure and Applied Chemistry) conventions. The naphthalene core is a bicyclic aromatic hydrocarbon consisting of two fused benzene rings. The positions on the naphthalene ring are numbered, starting from the carbon adjacent to the ring fusion and proceeding around the perimeter.

4-Methoxynaphthalen-1-amine

-

IUPAC Name: 4-methoxynaphthalen-1-amine

-

Synonyms: 4-Methoxy-1-naphthylamine

-

CAS Number: 92599-05-8 (for the hydrochloride salt)[1]

-

Molecular Formula: C₁₁H₁₁NO

-

Molecular Weight: 173.21 g/mol

4-Methoxynaphthalen-2-amine

-

IUPAC Name: 4-methoxynaphthalen-2-amine[2]

-

Synonyms: 4-Methoxy-beta-naphthylamine, 2-Amino-4-methoxynaphthalene[2]

-

CAS Number: 2764-95-6[2]

-

Molecular Formula: C₁₁H₁₁NO

-

Molecular Weight: 173.21 g/mol [2]

The structural differences between these two isomers are illustrated in the diagrams below, generated using Graphviz.

Caption: Chemical structures of 4-Methoxynaphthalen-1-amine and 4-Methoxynaphthalen-2-amine.

Physicochemical Properties

The physicochemical properties of these isomers are critical for their handling, formulation, and biological activity. The following table summarizes the available data.

| Property | 4-Methoxynaphthalen-1-amine (Hydrochloride) | 4-Methoxynaphthalen-2-amine |

| Molecular Formula | C₁₁H₁₂ClNO | C₁₁H₁₁NO |

| Molecular Weight | 209.67 g/mol | 173.21 g/mol [2] |

| Appearance | Not specified | Light pink powder |

| CAS Number | 92599-05-8[1] | 2764-95-6[2] |

Synthesis of Methoxynaphthylamines

The synthesis of methoxynaphthylamines can be approached through various synthetic routes, often starting from readily available naphthalene derivatives.

Synthesis of 4-Methoxynaphthalen-1-amine

Detailed synthetic procedures for 4-methoxynaphthalen-1-amine are not extensively reported in the readily available scientific literature, suggesting it is a less commonly synthesized isomer. However, a plausible synthetic strategy would involve the following conceptual steps:

Caption: Conceptual synthetic pathway for 4-Methoxynaphthalen-1-amine.

This pathway involves the reduction of a nitro group at the 1-position of the 4-methoxynaphthalene core. The starting material, 4-methoxy-1-nitronaphthalene, could potentially be synthesized by the nitration of 1-methoxynaphthalene. The choice of reducing agent would be critical to ensure the selective reduction of the nitro group without affecting the methoxy group or the aromatic system.

Synthesis of 4-Methoxynaphthalen-2-amine

The synthesis of 4-methoxynaphthalen-2-amine is more documented. A common approach involves the Bucherer reaction or its variations, starting from the corresponding naphthol.

Experimental Protocol: Synthesis from 2,4-Dihydroxynaphthalene (Conceptual)

-

Methylation: 2,4-Dihydroxynaphthalene can be selectively methylated at the 4-position using a suitable methylating agent (e.g., dimethyl sulfate) under basic conditions to yield 4-methoxy-2-naphthol. The reaction conditions would need to be carefully controlled to favor mono-methylation.

-

Bucherer-Bergs Reaction: The resulting 4-methoxy-2-naphthol can then be subjected to the Bucherer-Bergs reaction. This involves heating the naphthol with an aqueous solution of ammonia and a sulfite or bisulfite. The reaction proceeds through the formation of a naphthalenesulfonic acid intermediate, which is then displaced by the amino group.

Caption: Conceptual synthetic pathway for 4-Methoxynaphthalen-2-amine.

Reactivity and Potential Applications

The reactivity of the methoxynaphthylamines is primarily dictated by the nucleophilic character of the amino group and the electron-rich nature of the naphthalene ring, which is further activated by the electron-donating methoxy group.

4-Methoxynaphthalen-1-amine

Due to the limited available information, the specific applications of 4-methoxynaphthalen-1-amine are not well-defined. However, based on its structure, it could potentially serve as a building block in organic synthesis for the preparation of:

-

Azo Dyes: The primary amine group can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes.

-

Pharmaceutical Intermediates: The scaffold could be incorporated into more complex molecules with potential biological activity.

-

Ligands for Metal Catalysis: The amino group can act as a coordination site for metal ions, making it a candidate for ligand synthesis.

4-Methoxynaphthalen-2-amine

The 2-amino isomer has more documented potential, particularly as a precursor in the synthesis of dyes and pigments. The amino group can be readily diazotized and coupled with various coupling components to generate a wide array of azo dyes with different colors and properties.

Use in Dye Synthesis

The synthesis of azo dyes is a cornerstone of the chemical industry. The general process involves two main steps:

-

Diazotization: The primary aromatic amine (in this case, 4-methoxynaphthalen-2-amine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

-

Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or another amine. This electrophilic aromatic substitution reaction forms the azo linkage (-N=N-), which is the chromophore responsible for the color of the dye.

Caption: General workflow for the synthesis of azo dyes from 4-Methoxynaphthalen-2-amine.

Safety and Handling

As with all chemical compounds, proper safety precautions should be taken when handling methoxynaphthylamines.

4-Methoxynaphthalen-2-amine has the following GHS hazard classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Carcinogenicity (Category 1A): May cause cancer.

-

Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long lasting effects.[2]

Due to the carcinogenic potential, this compound should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and always working in a well-ventilated fume hood.

Conclusion

4-Methoxynaphthalen-1-amine and 4-methoxynaphthalen-2-amine represent two isomeric structures with the potential for diverse applications in chemistry. While the 1-amino isomer is less characterized, the 2-amino isomer is a known precursor, particularly in the synthesis of azo dyes. Further research into the synthesis, reactivity, and biological activity of both isomers could unveil new opportunities for the development of advanced materials and therapeutic agents. Researchers working with these compounds should adhere to strict safety protocols due to the potential health hazards associated with naphthylamine derivatives.

References

-

PubChem. 4-Methoxy-1-naphthol. National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

PubChem. 4-Methoxy-2-naphthylamine. National Center for Biotechnology Information. [Link]

-

Aladdin Scientific. 4-Methoxynaphthalen-1-amine hydrochloride, min 97%, 1 gram. [Link]

Sources

An In-depth Technical Guide to 4-Methoxynaphthalen-1-amine: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methoxynaphthalen-1-amine, a key intermediate in synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, synthesis pathways with detailed experimental protocols, spectroscopic characterization, and its emerging applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Properties

4-Methoxynaphthalen-1-amine, also known as 4-methoxy-1-naphthylamine, is an aromatic amine derivative of naphthalene. The core of its structure is a naphthalene bicyclic system with a methoxy group (-OCH₃) at the 4-position and an amine group (-NH₂) at the 1-position. The presence of the electron-donating methoxy and amine groups on the naphthalene ring significantly influences its chemical reactivity and physical properties.

The hydrochloride salt of this amine is a common and stable form for storage and handling.

Table 1: Physicochemical Properties of 4-Methoxynaphthalen-1-amine and its Precursor

| Property | 4-Methoxynaphthalen-1-amine Hydrochloride | 4-Methoxy-1-naphthol (Precursor) |

| CAS Number | 92599-05-8[1] | 84-85-5[2] |

| Molecular Formula | C₁₁H₁₂ClNO[1] | C₁₁H₁₀O₂[2] |

| Molecular Weight | 209.67 g/mol [1] | 174.19 g/mol [2] |

| Appearance | - | Grey to brown-purple crystalline powder[] |

| Melting Point | - | 124 - 126 °C[] |

| Boiling Point | - | 350.1 °C at 760 mmHg[] |

| Solubility | - | 962.8 mg/L at 25 °C (estimated)[] |

Synthesis and Mechanistic Pathways

The synthesis of 4-methoxynaphthalen-1-amine can be approached through a multi-step process starting from the readily available 1-naphthol. The general strategy involves the methylation of the hydroxyl group, followed by the introduction of an amino group at the 4-position. A common and effective method for the amination of naphthalene rings is through the reduction of a nitro group, which can be introduced via electrophilic nitration.

Step 1: Synthesis of 1-Methoxynaphthalene from 1-Naphthol

The initial step is the methylation of 1-naphthol to form 1-methoxynaphthalene. This is a classic Williamson ether synthesis.

Reaction:

1-Naphthol + CH₃I (or (CH₃)₂SO₄) → 1-Methoxynaphthalene

Mechanism:

The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating 1-naphthol with a base, acts as a nucleophile and attacks the methylating agent.

Experimental Protocol: Synthesis of 1-Methoxynaphthalene [4]

-

Materials:

-

1-Naphthol (10 g)

-

10% Sodium hydroxide solution (40 g)

-

Dimethyl sulfate (8 ml)

-

Ether

-

Dilute alcohol

-

-

Procedure:

-

Dissolve 10 g of 1-naphthol in 40 g of 10% sodium hydroxide solution in a suitable flask.

-

Cool the solution and add 8 ml of dimethyl sulfate with continuous shaking. Gentle warming may be necessary to initiate the reaction.

-

The 1-methoxynaphthalene will separate as a solid. After the reaction is complete, boil the mixture and, if necessary, make it alkaline with additional sodium hydroxide.

-

Filter the solid product at the pump and wash thoroughly with water.

-

Dissolve the crude product in ether and filter to remove any insoluble impurities.

-

Remove the ether on a water bath.

-

Recrystallize the residue from dilute alcohol to obtain pure 1-methoxynaphthalene.

-

Step 2: Synthesis of 4-Methoxynaphthalen-1-amine

A plausible and widely used method for introducing an amino group onto an activated aromatic ring is through nitration followed by reduction.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of 4-Methoxynaphthalen-1-amine Hydrochloride.

Detailed Synthetic Approach:

Experimental Protocol: General Reduction of a Nitronaphthalene [5]

-

Materials:

-

Nitronaphthalene derivative

-

Ethanol (solvent)

-

Palladium on carbon (Pd/C) catalyst or Raney Nickel

-

Hydrogen gas

-

-

Procedure:

-

Add the nitronaphthalene to a reaction vessel with a suitable solvent, such as ethanol.

-

Add a supported catalyst, like palladium on carbon (Pd/C) or Raney Nickel.

-

Seal the vessel, purge with hydrogen gas, and stir the reaction under a hydrogen atmosphere at a specific pressure and temperature (e.g., 1.0 to 3.0 MPa and 60°C).

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, filter the catalyst and remove the solvent under reduced pressure to obtain the crude aminonaphthalene.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 4-methoxynaphthalen-1-amine. While specific spectra for the target amine were not found, the following are the expected key features based on its structure and data from its precursors.

Table 2: Expected Spectroscopic Data for 4-Methoxynaphthalen-1-amine

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the naphthalene ring (multiple signals in the range of δ 7.0-8.5 ppm). A singlet for the methoxy group protons around δ 3.9-4.1 ppm. A broad singlet for the amine protons (variable chemical shift depending on solvent and concentration). |

| ¹³C NMR | Signals for the aromatic carbons of the naphthalene ring (typically in the range of δ 110-150 ppm). A signal for the methoxy carbon around δ 55-60 ppm. |

| IR Spectroscopy | N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹). C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹). C-O stretching of the methoxy group (around 1250 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the free amine (C₁₁H₁₁NO, 173.21 g/mol ). |

For comparison, the spectroscopic data for the precursor, 4-methoxy-1-naphthol, is well-documented[6][7].

Applications in Research and Drug Development

Naphthalene and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While specific applications for 4-methoxynaphthalen-1-amine are still emerging, its structural motifs are found in various bioactive molecules.

-

Building Block for Bioactive Molecules: As a primary aromatic amine, 4-methoxynaphthalen-1-amine is a valuable starting material for the synthesis of more complex molecules through reactions such as amide bond formation, diazotization, and Schiff base condensation[8].

-

Potential Pharmacological Activity: The aminonaphthalene core is present in compounds with demonstrated mutagenic and CYP1A induction properties, and they are known to interact with the Ah receptor[9]. The introduction of a methoxy group can modulate these activities and introduce new pharmacological profiles.

-

Intermediate in Materials Science: Naphthalene derivatives are also explored for their applications in organic electronics and as fluorescent probes. The amino and methoxy substituents can tune the electronic and photophysical properties of the naphthalene system.

Safety and Handling

The hydrochloride salt of 4-methoxynaphthalen-1-amine is the more stable and commonly supplied form. It is intended for research and development purposes only[1].

Safety Information for 4-Methoxynaphthalen-1-amine: [10]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store under an argon atmosphere at room temperature[1].

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methoxynaphthalen-1-amine is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, properties, a plausible and detailed synthetic route, and its potential applications. As research in this area continues, the utility of this versatile building block is expected to expand, leading to the development of novel therapeutics and functional materials.

References

-

PrepChem. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved January 24, 2026, from [Link]

-

IUCr. (n.d.). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxy-1-naphthol. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN102757322A - Preparation method of 1-methoxynaphthalene.

-

PubChem. (n.d.). 1-Methoxynaphthalene. Retrieved January 24, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Methoxy-1-naphthol (HMDB0032727). Retrieved January 24, 2026, from [Link]

-

CP Lab Chemicals. (n.d.). 4-Methoxynaphthalen-1-amine hydrochloride, min 97%, 1 gram. Retrieved January 24, 2026, from [Link]

-

PubMed. (1997). Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor. Retrieved January 24, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Methyl-1-naphthol. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

PrepChem. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved January 24, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Methoxy-1-naphthol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-METHOXY-1-NAPHTHOL(84-85-5) 1H NMR spectrum [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

In-Depth Technical Guide: The Physicochemical Landscape of 4-Methoxynaphthalen-1-amine

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Understanding the Fundamentals for Advanced Applications

In the realm of synthetic chemistry and drug development, a molecule's physical properties are the bedrock upon which its potential is built. For a compound such as 4-Methoxynaphthalen-1-amine, a nuanced understanding of its melting and boiling points is not merely academic; it is a critical prerequisite for its effective purification, handling, and incorporation into complex molecular architectures. This guide provides a comprehensive exploration of these key physical parameters, grounded in experimental data and theoretical principles, to empower researchers in their scientific endeavors.

Core Physicochemical Profile of 4-Methoxynaphthalen-1-amine

4-Methoxynaphthalen-1-amine, a substituted naphthalene derivative, presents as a light brown to brown-grey crystalline powder. Its molecular structure, featuring a rigid naphthalene core with electron-donating methoxy and amino groups, gives rise to a unique set of physical characteristics that dictate its behavior in various chemical environments.

A summary of its key physical properties is presented below:

| Physical Property | Value |

| Melting Point | 87-91 °C |

| Boiling Point | 206-208 °C at 15 mmHg |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Light brown to brown-grey crystalline powder |

| Solubility | Data not widely available, but likely soluble in organic solvents like methanol and chloroform based on its structure. |

The Significance of Melting and Boiling Points in a Research Context

The melting point of 87-91 °C indicates that 4-Methoxynaphthalen-1-amine is a solid at room temperature, a common characteristic for aromatic amines of similar molecular weight. The relatively narrow range of this melting point suggests a good degree of purity in commercially available samples. From a practical standpoint, this melting point is high enough to ensure stability during storage and handling, yet low enough to be conveniently melted for certain reaction conditions without requiring excessive energy input.

The boiling point, recorded at 206-208 °C under reduced pressure (15 mmHg), is a crucial piece of data for purification. High molecular weight organic compounds, particularly those with functional groups susceptible to oxidation or decomposition at elevated temperatures, are often purified by vacuum distillation. By lowering the ambient pressure, the boiling point is significantly reduced, allowing for the distillation of the compound at a temperature that preserves its chemical integrity. The atmospheric boiling point would be considerably higher and would likely lead to degradation.

Intermolecular Forces: The Drivers of Physical Behavior

The observed melting and boiling points are a direct manifestation of the intermolecular forces at play between molecules of 4-Methoxynaphthalen-1-amine.

-

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom itself and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. This capacity for hydrogen bonding creates a strong network of intermolecular attractions that must be overcome to transition from the solid to the liquid phase (melting) and from the liquid to the gaseous phase (boiling).

-

Dipole-Dipole Interactions: The presence of electronegative nitrogen and oxygen atoms results in a significant molecular dipole. These permanent dipoles lead to electrostatic attractions between adjacent molecules, further contributing to the cohesion of the substance.

-

Van der Waals Forces: The large, planar surface area of the naphthalene ring system allows for substantial London dispersion forces. These temporary, induced dipoles, while individually weak, become collectively significant over the entire molecule, adding to the overall intermolecular attraction.

The synergy of these forces explains why a relatively small molecule like 4-Methoxynaphthalen-1-amine has a melting point well above room temperature and a high boiling point.

Experimental Determination: Protocols and Rationale

The accurate determination of melting and boiling points is a cornerstone of chemical characterization. The following are standard, reliable methods for obtaining these values.

Melting Point Determination via Capillary Method

This technique is favored for its simplicity, accuracy, and the small amount of sample required.

Protocol:

-

Sample Preparation: A small quantity of dry 4-Methoxynaphthalen-1-amine is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

-

Heating and Observation: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is the completion of melting. The range between these two temperatures is the melting point range.

Expert Rationale: A sharp melting point range (e.g., 1-2 °C) is indicative of a pure compound. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Boiling Point Determination by Vacuum Distillation

This method is essential for compounds that are not stable at their atmospheric boiling point.

Protocol:

-

Apparatus Assembly: A standard vacuum distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Sample Introduction: The 4-Methoxynaphthalen-1-amine is placed in the distilling flask along with boiling chips or a magnetic stir bar to prevent bumping.

-

System Evacuation: The apparatus is carefully evacuated to the desired pressure (e.g., 15 mmHg).

-

Heating: The distilling flask is gently and uniformly heated.

-

Data Recording: The temperature at which a steady condensation of the vapor is observed on the thermometer and collection of the distillate begins is recorded as the boiling point at that specific pressure.

Expert Rationale: By reducing the external pressure, the temperature required for the vapor pressure of the liquid to equal the external pressure is lowered. This allows for the purification of the compound at a temperature below its decomposition point.

Visualizing the Workflow

The logical progression for the characterization of 4-Methoxynaphthalen-1-amine's primary physical properties can be visualized as follows:

Caption: Experimental workflow for determining the melting and boiling points of 4-Methoxynaphthalen-1-amine.

Conclusion for the Modern Researcher

The melting and boiling points of 4-Methoxynaphthalen-1-amine are more than mere data points; they are practical guides for the synthetic chemist. They inform purification strategies, provide an initial assessment of purity, and influence the design of reaction conditions. A thorough understanding of these properties, rooted in the principles of intermolecular forces and confirmed by robust experimental methodology, is indispensable for leveraging the full potential of this versatile chemical building block in the development of novel therapeutics and advanced materials.

References

The Emerging Therapeutic Potential of 4-Methoxynaphthalene Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The naphthalene scaffold has long been a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2] Among its myriad of derivatives, those bearing a methoxy group at the 4-position are gaining increasing attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the burgeoning applications of 4-methoxynaphthalene derivatives, with a focus on their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by recent scientific literature, and provide exemplary experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview and practical insights into this promising class of compounds.

The 4-Methoxynaphthalene Scaffold: A Versatile Pharmacophore

The 4-methoxynaphthalene core, a bicyclic aromatic system with an electron-donating methoxy group, presents a unique combination of lipophilicity and electronic properties that make it an attractive starting point for drug design. The naphthalene ring system provides a rigid scaffold that can be functionalized at various positions to modulate pharmacological activity, while the methoxy group can influence metabolic stability, receptor binding, and overall pharmacokinetic profiles. This inherent versatility has led to the exploration of 4-methoxynaphthalene derivatives across a spectrum of therapeutic areas.

Anticancer Applications: Targeting Key Oncogenic Pathways

Several 4-methoxynaphthalene derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with critical cellular processes such as cell signaling and microtubule dynamics.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and metastasis.[1] Consequently, targeting the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.[1][3][4]

A novel series of 4-methoxy-N-(1-naphthalene)benzenesulfonamide derivatives have been identified as dual-target inhibitors of both tubulin and STAT3.[5] One standout compound, DL14 , has shown potent inhibitory activity against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma).[5] Mechanistic studies revealed that DL14 directly binds to the STAT3 SH2 domain, thereby inhibiting its phosphorylation, dimerization, and nuclear translocation.[1][5] This, in turn, downregulates the expression of STAT3 target genes like Cyclin D1 and MMP9, which are crucial for cell cycle progression and invasion.[1]

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| DL14 | A549 | 1.35 | [5] |

| MDA-MB-231 | 2.85 | [5] | |

| HCT-116 | 3.04 | [5] | |

| SMY002 | TNBC cell lines | Potent activity | [1] |

| Compound 5d | MCF-7 | Potent activity | [2] |

Table 1: Anticancer Activity of Representative 4-Methoxynaphthalene Derivatives

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in mitosis. Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs. The aforementioned compound DL14 also exhibits potent tubulin polymerization inhibitory activity by binding to the colchicine-binding site on β-tubulin.[5]

Figure 1: Dual inhibitory mechanism of a 4-methoxynaphthalene derivative on STAT3 signaling and tubulin polymerization.

Antimicrobial Applications: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 4-Methoxynaphthalene derivatives have shown promise as a novel class of antimicrobial agents.

4-Methoxynaphthalene-N-acylhydrazones and 1,3,4-Oxadiazoles

A series of 4-methoxynaphthalene-N-acylhydrazones and their cyclized counterparts, 1,3,4-oxadiazoles, have been synthesized and evaluated for their activity against Paracoccidioides brasiliensis and Mycobacterium tuberculosis.[2] Several compounds exhibited potent antifungal activity, with some showing minimum inhibitory concentrations (MIC) of ≤1 μg/mL against P. brasiliensis.[2] Notably, compound 4k demonstrated promising activity against both pathogens and exhibited synergistic effects with existing drugs like amphotericin B and ethambutol, highlighting its potential for combination therapy.[2]

| Compound | Pathogen | MIC (μg/mL) | Reference |

| 4a, 4b, 4k | P. brasiliensis | ≤1 | [2] |

| 4c, 4k | M. tuberculosis | Promising activity | [2] |

Table 2: Antimicrobial Activity of 4-Methoxynaphthalene-N-acylhydrazones

The precise mechanism of action of these compounds is still under investigation, but it is hypothesized that the lipophilic naphthalene moiety facilitates cell membrane penetration, while the N-acylhydrazone or 1,3,4-oxadiazole core may interfere with essential enzymatic processes within the pathogen.

Neuroprotective Applications: Combating Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. 4-Methoxynaphthalene derivatives are being explored for their potential to protect neurons from damage.

Modulation of the ERK/CREB Signaling Pathway

The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway is crucial for neuronal survival, plasticity, and memory.[6][7][8] A novel chromene derivative incorporating a 4-methoxyaniline moiety, BL-M , has been shown to protect primary cultured rat cortical cells from excitotoxicity induced by glutamate or NMDA.[9] Mechanistic studies revealed that BL-M enhances the phosphorylation of ERK1/2 and subsequently CREB.[9] This activation of the ERK/CREB pathway is essential for its neuroprotective effects.[9]

Figure 2: Neuroprotective mechanism of a 4-methoxyaniline derivative via the ERK/CREB signaling pathway.

Anti-inflammatory Applications: Modulating Inflammatory Responses

Chronic inflammation is a hallmark of many diseases. While direct evidence for 4-methoxynaphthalene derivatives as anti-inflammatory agents is still emerging, related compounds suggest their potential. For instance, 4'-methoxyresveratrol has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by blocking the MAPK and NF-κB signaling pathways.[10] This provides a strong rationale for investigating 4-methoxynaphthalene derivatives as inhibitors of these key inflammatory cascades.

Experimental Protocols

General Synthesis of 4-Methoxynaphthalene-N-acylhydrazones

This protocol is a generalized procedure based on reported syntheses.[2]

Step 1: Synthesis of 4-methoxy-1-naphthoic acid hydrazide

-

To a solution of methyl 4-methoxy-1-naphthoate (1 eq.) in ethanol, add hydrazine hydrate (10 eq.).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-methoxy-1-naphthoic acid hydrazide.

Step 2: Synthesis of 4-Methoxynaphthalene-N-acylhydrazones

-

Dissolve 4-methoxy-1-naphthoic acid hydrazide (1 eq.) in ethanol.

-

Add the appropriate aldehyde or ketone (1.1 eq.) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The precipitated product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure N-acylhydrazone.

Figure 3: General workflow for the synthesis of 4-methoxynaphthalene-N-acylhydrazones.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard protocol for assessing cell viability.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 4-methoxynaphthalene derivative and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Future Perspectives and Conclusion

The 4-methoxynaphthalene scaffold is a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology, infectious diseases, and neurology. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

-

In-depth mechanistic studies: To fully elucidate their modes of action and identify novel molecular targets.

-

Pharmacokinetic and in vivo efficacy studies: To translate the promising in vitro results into preclinical and clinical development.

References

-

Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment. [Link]

-

Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection. Future Microbiology. [Link]

-

Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity. Molecular Biology Reports. [Link]

-

Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. ResearchGate. [Link]

-

4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells. Biomedicine & Pharmacotherapy. [Link]

-

Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. International Journal of Molecular Sciences. [Link]

-

A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

-

NF-kB Activation Inhibitor IV | C15H13FO | CID 15113698. PubChem. [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed. [Link]

-

Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity. Molecular Biology Reports. [Link]

-

Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages. Molecules. [Link]

-

Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica. [Link]

-

Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells. Phytotherapy Research. [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One. [Link]

-

Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. Molecular Neurobiology. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules. [Link]

-

An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics. [Link]

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Biomolecules & Therapeutics. [Link]

-

Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa. Journal of Agricultural and Food Chemistry. [Link]

-

Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. Archiv der Pharmazie. [Link]

-

Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

-

Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. Molecules. [Link]

-

Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules. [Link]

-

Mechanism of ERK/CREB pathway in pain and analgesia. ResearchGate. [Link]

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina (Kaunas). [Link]

-

Bioisosteric-replacement-driven optimization of 4-methoxynaphthalene-N-acylhydrazones with anti-Paracoccidioides activity. New Journal of Chemistry. [Link]

-

Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Journal of Biochemical and Molecular Toxicology. [Link]

-

Mechanism of ERK/CREB pathway in pain and analgesia. Frontiers in Molecular Neuroscience. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]

-

S3I-201 derivative incorporating naphthoquinone unit as effective STAT3 inhibitors: Design, synthesis and anti-gastric cancer evaluation. Bioorganic & Medicinal Chemistry. [Link]

-

Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S3I-201 derivative incorporating naphthoquinone unit as effective STAT3 inhibitors: Design, synthesis and anti-gastric cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanism of ERK/CREB pathway in pain and analgesia [frontiersin.org]

- 9. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Novel Anticancer Agents from the 4-Methoxynaphthalen-1-amine Scaffold

Abstract

The naphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure provides an ideal framework for orienting functional groups to interact with biological targets. This application note details the strategic use of 4-Methoxynaphthalen-1-amine as a versatile starting material for the synthesis of novel anticancer agents. We present the scientific rationale for its selection, focusing on the advantageous properties of the methoxy and amine functionalities. A detailed, field-tested protocol for the synthesis of N-aryl amide derivatives is provided, alongside a discussion of potential biological targets, including tubulin and the STAT3 signaling pathway. This guide is intended for researchers in drug discovery and medicinal chemistry, offering a practical framework for developing new naphthalene-based therapeutics.

Introduction: The Naphthalene Scaffold in Oncology

The search for more effective and selective cancer therapies is a driving force in modern drug discovery. Naphthalene-based compounds have emerged as a promising class of agents, with derivatives demonstrating potent anticancer activity through diverse mechanisms.[1] These mechanisms include the inhibition of tubulin polymerization, which disrupts mitosis in rapidly dividing cancer cells, and the modulation of critical signaling pathways like STAT3, which is often constitutively active in tumors.[1][2]

4-Methoxynaphthalen-1-amine is a particularly attractive starting material for several reasons:

-

The Naphthalene Core: Provides a rigid, lipophilic backbone that can be tailored for specific receptor binding pockets.

-

The Primary Amine (-NH₂): Serves as a versatile chemical handle for a wide array of synthetic transformations, such as amidation, sulfonylation, and the construction of heterocyclic rings, allowing for the rapid generation of diverse chemical libraries.

-

The Methoxy Group (-OCH₃): This substituent is prevalent in many approved drugs and is known to confer significant advantages. It can enhance ligand-target binding, improve metabolic stability by blocking potential sites of oxidation, and modulate physicochemical properties such as solubility and lipophilicity.[3][4]

This document provides a comprehensive guide to leveraging these features, outlining a robust synthetic protocol and discussing the mechanistic rationale for designing potent anticancer agents from this scaffold.

The Starting Material: 4-Methoxynaphthalen-1-amine

Understanding the physicochemical properties of the starting material is critical for designing successful synthetic routes and for predicting the drug-like properties of its derivatives.

Table 1: Physicochemical Properties of 4-Methoxynaphthalen-1-amine and a Related Analogue

| Property | 4-Methoxynaphthalen-1-amine | 4-Methoxy-1-naphthol (Analogue for Comparison) | Data Source |

|---|---|---|---|

| CAS Number | 92599-05-8 (HCl salt) | 84-85-5 | [5][6] |

| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₀O₂ | [1][6] |

| Molecular Weight | 173.21 g/mol | 174.20 g/mol | [1][] |

| Physical Form | Solid | Grey to brown-purple crystalline powder | [][8] |

| Melting Point | Not available | 124 - 129 °C | [6] |

| logP (Predicted) | 2.5 - 2.7 (Predicted) | 2.54 | [6] |

| Hydrogen Bond Donors | 1 | 1 | [9] |

| Hydrogen Bond Acceptors | 2 | 2 | [9] |

| Polar Surface Area | ~38 Ų (Predicted) | 29.46 Ų |[9] |

Note: Experimental data for the free base 4-Methoxynaphthalen-1-amine is limited. Data for the related compound 4-Methoxy-1-naphthol is provided for comparative purposes to illustrate the general properties of the 4-methoxy-naphthalene scaffold.

Synthetic Strategy: A Protocol for N-Aryl Amide Derivatives

A foundational step in creating a library of drug candidates from 4-Methoxynaphthalen-1-amine is N-acylation. This reaction forms a stable amide bond, allowing for the introduction of various side chains (R-groups) to probe structure-activity relationships (SAR).

Caption: General workflow for the synthesis of N-aryl amides.

Protocol 3.1: Synthesis of N-(4-methoxynaphthalen-1-yl)-3,4,5-trimethoxybenzamide

This protocol details the synthesis of a representative anticancer candidate where the trimethoxyphenyl moiety is a known pharmacophore for tubulin inhibition.

Materials and Reagents:

-

4-Methoxynaphthalen-1-amine hydrochloride (1.0 eq)

-

3,4,5-Trimethoxybenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous (10 mL per 1 mmol of amine)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Instrumentation:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-Methoxynaphthalen-1-amine hydrochloride (1.0 eq) and suspend it in anhydrous DCM.

-

Causality Note: DCM is chosen as the solvent due to its inertness and ability to dissolve the reactants and intermediates. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

-

-

Basification: Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.5 eq) dropwise. Stir the mixture for 15-20 minutes.

-

Causality Note: Two equivalents of base are required: one to neutralize the hydrochloride salt to generate the free amine, and another to quench the HCl byproduct formed during the acylation. The excess 0.5 eq ensures the reaction goes to completion. An ice bath controls the initial exotherm.

-

-

Acylation: While maintaining the temperature at 0 °C, add a solution of 3,4,5-Trimethoxybenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture.

-

Causality Note: A slight excess of the acyl chloride ensures complete consumption of the starting amine. Dropwise addition prevents a rapid, uncontrolled reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated NaHCO₃ solution (2x) to remove unreacted acyl chloride and HCl salts.

-

Water (1x).

-

Brine (1x) to facilitate phase separation and remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality Note: Chromatography separates the desired product from any remaining impurities or side products based on polarity.

-

-

Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield the final product. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Anticancer Mechanisms & SAR Insights

Derivatives of 4-Methoxynaphthalen-1-amine are hypothesized to target key oncogenic pathways.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting proliferation, survival, and angiogenesis.[10] Naphthalene-based compounds have been identified as potential STAT3 inhibitors.[1] These agents are thought to interfere with the STAT3 signaling cascade, potentially by blocking the phosphorylation and dimerization required for its activation.

Caption: Potential inhibition points of the STAT3 pathway.

Tubulin Polymerization Inhibition

Microtubules are essential for forming the mitotic spindle during cell division. Many successful chemotherapy drugs, like paclitaxel and the vinca alkaloids, function by disrupting microtubule dynamics. A significant number of naphthalene derivatives have been reported as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[2][9] This action leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights

The following table outlines a hypothetical SAR strategy for optimizing lead compounds derived from the protocol.

Table 2: Proposed Structure-Activity Relationship (SAR) Exploration

| Molecular Modification | Rationale | Desired Outcome |

|---|---|---|

| Vary the 'R' group on the amide | Explore different hydrophobic and hydrophilic pockets in the target binding site. Introduce heterocyclic rings (e.g., thiazole, pyridine). | Increased potency and selectivity.[2] |

| Modify the methoxy group | Change to ethoxy, isopropoxy, or trifluoromethoxy. | Modulate lipophilicity, solubility, and metabolic stability. May improve oral bioavailability. |

| Add substituents to the naphthalene core | Introduce small groups (e.g., F, Cl) at positions 5, 6, or 7. | Alter electronic properties and block potential metabolism sites. |

| Replace the amide linker | Synthesize sulfonamide or urea analogues. | Change the geometry and hydrogen bonding capacity of the molecule to find optimal target interactions. |

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) for all reagents before use.

-

4-Methoxynaphthalen-1-amine and its derivatives: Should be handled with care as aromatic amines are often associated with toxicity. Assume they are irritants and potentially harmful if swallowed or inhaled.[2]

-

Acyl chlorides: Are corrosive and react with moisture. Handle in a fume hood.

-

Solvents (DCM): Use in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[3]

Conclusion

4-Methoxynaphthalen-1-amine represents a highly valuable and strategically functionalized starting material for the development of novel anticancer therapeutics. Its rigid core, combined with a versatile amine handle and a beneficial methoxy group, provides an excellent platform for medicinal chemists. The synthetic protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to design and synthesize new libraries of naphthalene derivatives targeting critical oncogenic pathways like tubulin polymerization and STAT3 signaling.

References

-

4-Methoxynaphthalen-1-amine hydrochloride, min 97%, 1 gram . (n.d.). CP Lab Chemicals. Retrieved January 25, 2026, from [Link]

-

4-Methoxy-1-naphthol | CAS#:84-85-5 . (n.d.). Chemsrc. Retrieved January 25, 2026, from [Link]

-

4-methoxynaphthalen-1-ol . (n.d.). ChemBK. Retrieved January 25, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors . (2023). Cancer Cell International. Retrieved January 25, 2026, from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs . European Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

-

Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis . (2022). Breast Cancer Research and Treatment. Retrieved January 25, 2026, from [Link]

-

4-Methoxy-1-naphthol | C11H10O2 | CID 66542 . (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Showing metabocard for 4-Methoxy-1-naphthol (HMDB0032727) . (n.d.). Human Metabolome Database. Retrieved January 25, 2026, from [Link]

-

Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides . (2023). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

4-Methoxynaphthalen-1-amine | C11H11NO | CID 11074644 . (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

The role of the methoxy group in approved drugs | Request PDF . (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones . (2024). International Journal of Molecular Sciences. Retrieved January 25, 2026, from [Link]

-

Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review . (2024). Preprints.org. Retrieved January 25, 2026, from [Link]

-

Arylamine synthesis by amination (alkylation) . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

(A) Reported lead anticancer STAT3 inhibitors . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW . (2017). World Journal of Pharmaceutical and Medical Research. Retrieved January 25, 2026, from [Link]

-

Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors | Request PDF . (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) . (2025). RSC Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

-

Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors . (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

-

Targeting STAT3 in Cancer and Inflammatory Disease . (2024). YouTube. Retrieved January 25, 2026, from [Link]

Sources

- 1. 4-Methoxynaphthalen-1-amine | C11H11NO | CID 11074644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. chempoint.com [chempoint.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Methoxy-1-naphthol | CAS#:84-85-5 | Chemsrc [chemsrc.com]

- 6. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Application Note & Protocols for the Synthesis of 1,3,4-Oxadiazoles Incorporating a 4-Methoxynaphthalene Scaffold

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. The 1,3,4-oxadiazole ring and the naphthalene scaffold represent two such "privileged structures." The 1,3,4-oxadiazole core is a five-membered heterocycle recognized for its metabolic stability and its role as a bioisostere for amide and ester groups, contributing to a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The naphthalene ring system, particularly when functionalized, is a prevalent feature in numerous therapeutic agents, valued for its lipophilic nature and ability to engage in various receptor-ligand interactions.[4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of hybrid molecules that incorporate a 4-methoxynaphthalene ring into a 1,3,4-oxadiazole system. The presence of the methoxy group on the naphthalene scaffold can be crucial for modulating the electronic and steric properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. Recent studies have demonstrated that new 1,3,4-oxadiazoles containing the 4-methoxynaphthalene ring exhibit promising antimicrobial activities, for instance, against Paracoccidioides spp. and Mycobacterium tuberculosis.[6]

This document is intended for researchers and professionals in medicinal chemistry and drug development. It aims to provide not only a step-by-step synthetic procedure but also the underlying chemical principles and experimental rationale to ensure robust and reproducible outcomes.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

The most common and reliable pathway to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an intermediate N,N'-diacylhydrazine or the oxidative cyclization of an acylhydrazone.[7] For the specific synthesis of 1,3,4-oxadiazoles bearing a 4-methoxynaphthalene moiety, a robust two-step synthetic sequence is typically employed. This strategy is outlined below and provides a clear and efficient route to the target compounds.

Step 1: Synthesis of the Key Intermediate: 4-Methoxy-1-naphthohydrazide

The initial and critical step is the preparation of the carbohydrazide derivative of 4-methoxynaphthalene. This is generally achieved by reacting the corresponding methyl ester (methyl 4-methoxy-1-naphthoate) with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically performed under reflux in an alcoholic solvent, such as methanol or ethanol, and proceeds with high efficiency. The resulting 4-methoxy-1-naphthohydrazide is a stable, crystalline solid that serves as the foundational building block for the subsequent cyclization step.[8][9]

Step 2: Cyclization to the 1,3,4-Oxadiazole Ring

With the 4-methoxy-1-naphthohydrazide in hand, the 1,3,4-oxadiazole ring can be formed through several methods. One of the most prevalent and effective methods is the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][3][10] This reaction first forms an N,N'-diacylhydrazine intermediate, which then undergoes intramolecular cyclodehydration to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. The choice of the carboxylic acid determines the substituent at the 5-position of the oxadiazole ring, allowing for the generation of a diverse library of compounds.

An alternative and widely used approach is the formation of an acylhydrazone by condensing the hydrazide with an aldehyde, followed by oxidative cyclization.[11][12] Various oxidizing agents, including iodine, (diacetoxyiodo)benzene, or even photoredox catalysts, can be employed for this transformation.[11][12][13][14]

The following diagram illustrates the general synthetic workflow:

Caption: General two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a representative 1,3,4-oxadiazole containing a 4-methoxynaphthalene ring.

Protocol 1: Synthesis of 4-Methoxy-1-naphthohydrazide

This protocol details the synthesis of the key hydrazide intermediate from the corresponding methyl ester.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |

| Methyl 4-methoxy-1-naphthoate | C₁₃H₁₂O₃ | 216.23 | Sigma-Aldrich | Starting material |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | Fisher Scientific | Corrosive and toxic, handle with care |

| Methanol (Anhydrous) | CH₃OH | 32.04 | VWR | Solvent |

| Distilled Water | H₂O | 18.02 | In-house | For work-up |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Sigma-Aldrich | For washing |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

-

Rotary evaporator

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-methoxy-1-naphthoate (10.8 g, 50 mmol).

-

Solvent and Reagent Addition: Add 50 mL of methanol to the flask and stir until the solid is fully dissolved. To this solution, add hydrazine hydrate (80%, 15.6 mL, 250 mmol) dropwise over 5 minutes.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 6-8 hours.

-

Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting ester spot (higher Rf) and the appearance of the product spot (lower Rf, more polar) indicates reaction completion.

-

-

Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A white crystalline solid should precipitate out of the solution.

-

Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold distilled water (2 x 20 mL) followed by cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 50 °C for 4 hours.

-

Characterization: The final product, 4-methoxy-1-naphthohydrazide, should be obtained as a white crystalline solid. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and melting point analysis. (Expected Yield: 85-95%).

Protocol 2: Synthesis of 2-(4-Methoxynaphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole

This protocol describes the cyclization of the hydrazide with benzoic acid to form a representative 1,3,4-oxadiazole.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |

| 4-Methoxy-1-naphthohydrazide | C₁₂H₁₂N₂O₂ | 216.24 | Synthesized above | Starting material |

| Benzoic Acid | C₇H₆O₂ | 122.12 | Sigma-Aldrich | Reagent for the 5-phenyl substituent |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Acros Organics | Dehydrating agent, highly corrosive |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Fisher Scientific | For neutralization |

| Ethanol | C₂H₅OH | 46.07 | VWR | For recrystallization |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser with a gas trap (e.g., calcium chloride tube)

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Buchner funnel and filter flask

-

Beakers and pH paper

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask, create a homogenous mixture of 4-methoxy-1-naphthohydrazide (2.16 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

-

Reagent Addition: Place the flask in an ice bath. Slowly and carefully add phosphorus oxychloride (5 mL) dropwise to the mixture with continuous stirring.

-

Safety Precaution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, attach a reflux condenser (with a gas trap) and heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Work-up - Quenching: After reflux, cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with constant stirring. A solid precipitate should form.

-

Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8 (test with pH paper).

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the purified 2-(4-methoxynaphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). (Expected Yield: 70-85%).

Data Presentation and Expected Results

The following table summarizes the expected outcomes for the synthesized compounds.

Table 1: Physicochemical and Yield Data

| Compound | Formula | M.W. ( g/mol ) | Physical State | Yield (%) | M.P. (°C) |

| 4-Methoxy-1-naphthohydrazide | C₁₂H₁₂N₂O₂ | 216.24 | White Crystalline Solid | 85-95 | 178-180 |

| 2-(4-Methoxynaphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole | C₂₀H₁₄N₂O₂ | 302.34 | Off-white Solid | 70-85 | 145-147 |

Mechanistic Insights: The Role of POCl₃

The cyclodehydration of the N,N'-diacylhydrazine intermediate is a critical step in forming the 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating agent that facilitates this transformation. The mechanism is believed to proceed as follows:

-

Activation: The carbonyl oxygen of the diacylhydrazine intermediate attacks the electrophilic phosphorus atom of POCl₃, forming a reactive intermediate.

-

Intramolecular Cyclization: The lone pair of electrons on the adjacent nitrogen atom then attacks the activated carbonyl carbon, leading to the formation of the five-membered ring.

-

Dehydration and Aromatization: Subsequent elimination of a dichlorophosphate group and a proton results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.

The following diagram illustrates this proposed mechanism:

Caption: Proposed mechanism for POCl₃-mediated cyclization.

Trustworthiness and Self-Validation

The protocols described herein are based on established and frequently cited methodologies in synthetic organic chemistry.[1][3][10] To ensure the validity of the experimental results, the following points are crucial:

-

Purity of Starting Materials: The purity of the starting methyl 4-methoxy-1-naphthoate is paramount. It is advisable to check its purity by melting point or NMR before commencing the synthesis.

-

Anhydrous Conditions: For the cyclization step using POCl₃, maintaining anhydrous conditions is critical, as POCl₃ reacts violently with water. All glassware should be oven-dried, and the reaction should be protected from atmospheric moisture.

-

Reaction Monitoring: Consistent monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of by-products due to prolonged heating.

-

Spectroscopic Confirmation: The identity and purity of the intermediate and final product must be rigorously confirmed by a suite of spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The obtained data should be compared with literature values where available.

By adhering to these principles of good laboratory practice, researchers can confidently and reproducibly synthesize the target 1,3,4-oxadiazole derivatives.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Synthesis of 1,3,4-oxadiazoles with 4-methoxynaphthalene ring: discovering new compounds with antimicrobial activity. PubMed.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.

- Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annul

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc

- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.